Potassium (3-(benzyloxy)phenyl)trifluoroborate

Vue d'ensemble

Description

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful means to effect this type of transformation .Molecular Structure Analysis

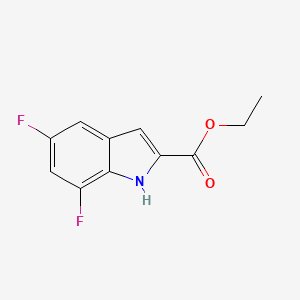

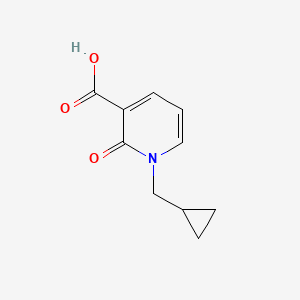

The molecular formula of Potassium (3-(benzyloxy)phenyl)trifluoroborate is C13H11BF3KO . The average mass is 290.130 Da and the monoisotopic mass is 290.049225 Da .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis

The molecular weight of this compound is 184.01 g/mol . The exact mass is 184.0073463 g/mol and the monoisotopic mass is 184.0073463 g/mol .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Potassium (3-(benzyloxy)phenyl)trifluoroborate and similar compounds have been widely utilized in chemical synthesis, particularly in copper-catalyzed trifluoromethylation reactions. The crystalline salt serves as a stable and easy-to-handle source of CF3 nucleophiles, converting various aryl iodides into benzotrifluorides under mild conditions. This process, facilitated by a Cu(I)/1,10-phenanthroline complex, highlights the reagent's significance in facilitating complex chemical transformations (Knauber, Arikan, Röschenthaler, & Goossen, 2011).

Biomedical Research

Although direct applications of this compound in biomedical research are limited due to the exclusion criteria, its structural analogs, like peptidyl organotrifluoroborates, have been synthesized and evaluated for their anti-proliferative activity against various cancer cells. This indicates the potential utility of similar trifluoroborate compounds in therapeutic research (Tsai et al., 2014).

Material Science and Catalysis

In material science, aryltrifluoroborate-based anions have been designed to create novel alkali metal salts with notable physicochemical properties, particularly in thermal behavior. The salts, characterized by their lower melting points due to weaker interactions between alkali metal cations and ArBF3 anions, offer insights into the applications of trifluoroborates in advancing molten salt chemistry, ionic liquid chemistry, and electrochemistry (Iwasaki et al., 2016).

Cross-Coupling Reactions

This compound and its derivatives are instrumental in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura reaction, utilizing potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides, provides access to protected secondary alcohols. The benzyl protecting group plays a crucial role in avoiding the β-hydride elimination pathway, thus stabilizing the diorganopalladium intermediate and ensuring the retention of stereochemistry (Molander & Wisniewski, 2012).

Molecular Characterization and Synthesis Improvement

Efforts have been made to improve the synthesis of potassium (trifluoromethyl)trifluoroborate, showcasing the compound's significance in various chemical processes. The improved synthesis process, allowing for a scalable production, underscores the compound's role as a potentially valuable reagent in broader chemical applications (Molander & Hoag, 2003).

Safety and Hazards

Potassium (3-(benzyloxy)phenyl)trifluoroborate is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Orientations Futures

Potassium trifluoroborates have emerged as exceptional reagents for difficult alkyl transfers. This class of organoboron reagents offers a superior shelf life and stability and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs . This finding with chloride electrophiles represents an important extension of the alkyltrifluoroborate cross-coupling method because it allows the use of more stable and less expensive electrophilic partners to be employed .

Mécanisme D'action

Target of Action

Potassium (3-(benzyloxy)phenyl)trifluoroborate is a type of organoboron reagent . Its primary targets are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various organic reactions due to their electrophilic nature.

Mode of Action

This compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets, the aryl halides, by forming a carbon-carbon (C-C) bond . This bond formation is facilitated by the presence of a catalyst or under thermal conditions . The process is part of the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with an organic halide in the presence of a palladium catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond, which is a fundamental process in organic synthesis and is widely used in the creation of pharmaceuticals, agrochemicals, and organic materials .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond . This bond formation is a key step in many organic synthesis reactions and is crucial for the creation of complex organic compounds .

Action Environment

This compound is moisture- and air-stable , which means it can maintain its efficacy in a variety of environmental conditions. It is also remarkably compliant with strong oxidative conditions . These properties make it a versatile reagent in organic synthesis.

Propriétés

IUPAC Name |

potassium;trifluoro-(3-phenylmethoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF3O.K/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11;/h1-9H,10H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMZXLWEJMCVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)OCC2=CC=CC=C2)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635793 | |

| Record name | Potassium [3-(benzyloxy)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850623-58-4 | |

| Record name | Borate(1-), trifluoro[3-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [3-(benzyloxy)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)

![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)

![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)

![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)